molecular formula C6H12ClNO3 B13900988 methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride CAS No. 489446-78-8

methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride

Cat. No.: B13900988
CAS No.: 489446-78-8
M. Wt: 181.62 g/mol
InChI Key: RFCRJDVMXJECGI-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an amino group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a tetrahydrofuran derivative.

    Protection and Activation: The amino group is protected using a suitable protecting group, and the carboxylate group is activated for esterification.

    Cyclization: The protected intermediate undergoes cyclization to form the tetrahydrofuran ring.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the associated biochemical pathways. The exact mechanism depends on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: This compound shares a similar tetrahydrofuran ring structure but differs in the functional groups attached.

    (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another related compound with multiple hydroxyl groups.

Uniqueness

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylate ester groups. This combination of features makes it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

489446-78-8

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (2R,4S)-4-aminooxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1

InChI Key

RFCRJDVMXJECGI-UYXJWNHNSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CO1)N.Cl

Canonical SMILES

COC(=O)C1CC(CO1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.